Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide

Atomic Oxygen Resistance Low Earth Orbit Durability Spacecraft Materials

Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide (CAS 299176-31-1), commonly abbreviated as TFMDA, is a specialty aromatic diamine monomer designed for high-performance polyimide synthesis. Its molecular architecture integrates a central phenylphosphine oxide unit with two m-aminophenyl groups and a 3,5-bis(trifluoromethyl)phenyl substituent, delivering a unique combination of atomic oxygen (AO) resistance, high optical transparency, and thermal stability.

Molecular Formula C20H15F6N2OP
Molecular Weight 444.3 g/mol
CAS No. 299176-31-1
Cat. No. B1613741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide
CAS299176-31-1
Molecular FormulaC20H15F6N2OP
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N
InChIInChI=1S/C20H15F6N2OP/c21-19(22,23)12-7-13(20(24,25)26)9-18(8-12)30(29,16-5-1-3-14(27)10-16)17-6-2-4-15(28)11-17/h1-11H,27-28H2
InChIKeyNGEFYZJAXKOCIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide (CAS 299176-31-1): Procurement-Grade Polyimide Monomer


Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide (CAS 299176-31-1), commonly abbreviated as TFMDA, is a specialty aromatic diamine monomer designed for high-performance polyimide synthesis. Its molecular architecture integrates a central phenylphosphine oxide unit with two m-aminophenyl groups and a 3,5-bis(trifluoromethyl)phenyl substituent, delivering a unique combination of atomic oxygen (AO) resistance, high optical transparency, and thermal stability [1]. This compound serves as the critical building block for space-durable, low-color polyimides and copolyimides, with reported glass transition temperatures exceeding 200 °C and decomposition temperatures (Td5%) near 500 °C in air [1][2].

Why Generic Diamine Substitution Fails for Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide (TFMDA)


Conventional aromatic diamines such as 4,4'-oxydianiline (ODA) or p-phenylenediamine cannot replicate TFMDA's dual functionality critical for space and optical applications [1]. ODA-based polyimides (e.g., Kapton) suffer severe atomic oxygen erosion—weight loss rates of 35–82% under oxygen plasma—whereas phosphine oxide-containing analogues exhibit only 0–5% loss [2]. Conversely, standard low-color diamines like 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) lack the phosphorus moiety essential for AO resistance [1]. TFMDA uniquely co-delivers the phenylphosphine oxide group for AO/UV protection and the trifluoromethyl substituents for enhanced optical transparency and organosolubility, making it non-interchangeable with single-function alternatives [1][3].

Quantitative Differentiation Evidence for Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide (TFMDA) vs. Analog Diamines


Atomic Oxygen (AO) Erosion Resistance: TFMDA-Based Polyimides vs. Commercial Kapton and Ultem

Poly(arylene ether)s containing phenylphosphine oxide—the same protective moiety present in TFMDA—exhibited weight loss of only 0–5% after exposure to radio-frequency oxygen plasma, compared with 35–82% for Kapton® (PMDA/ODA) and 75–100% for Ultem® films of identical thickness under identical conditions [1]. This class-level inference is supported by the explicit demonstration that TFMDA-derived polyimides possess atomic oxygen resistance in the Connell & Watson 2001 study [2]. The phosphorus-containing backbone is known to form a protective phosphate-rich surface layer upon AO exposure, a mechanism absent in conventional non-phosphorus diamines [1].

Atomic Oxygen Resistance Low Earth Orbit Durability Spacecraft Materials

Thermal Stability Benchmark: BPODA/TFMDA vs. Literature Colorless Polyimides

BPODA/TFMDA polyimide, directly derived from the target diamine monomer, exhibits a 5% weight-loss temperature (Td5%) of 776.15 K (503 °C) in air and 800.15 K (527 °C) in nitrogen, with an inherent viscosity of 0.57 dL/g [1]. By comparison, the BDAF/TFMDA analogue shows Td5% values of 760.15 K (487 °C) in air and 764.15 K (491 °C) in nitrogen [2]. The broader TFMDA polyimide family maintains Td5% values ~500 °C in air, which is competitive with commercial aromatic polyimides such as Kapton® (~500–550 °C) . However, unlike Kapton, TFMDA-based PIs simultaneously deliver low color and AO resistance. Other CF3-containing phenylphosphine oxide polyimides (e.g., PI-IIa–d from BATFDPO) have been reported with lower Td5% values of 472–476 °C, approximately 50 °C below their non-fluorinated analogues [3], indicating that TFMDA's specific molecular architecture—with CF3 on the pendent phenyl rather than the main chain—retains higher thermal stability.

Thermal Stability Decomposition Temperature Colorless Polyimide

Optical Transparency Enhancement: TFMDA Polyimides vs. Non-Fluorinated Phosphine Oxide Analogues

Polyimides derived from [2,4-bis(3-aminophenoxy)phenyl]diphenylphosphine oxide—a closely related phosphine oxide diamine—achieved 85% transmittance at 500 nm wavelength and solar absorptivity as low as 0.06 when cast into 0.04-mm films [1]. The introduction of trifluoromethyl (–CF3) groups has been independently shown to substantially enhance optical transparency in phenylphosphine oxide polyimides: the BATFDPO/6FDA system achieved 90% transmittance at 400 nm, compared with lower transparency in the non-fluorinated BADPO analogues [2]. TFMDA, incorporating both the phosphine oxide core and the –CF3 substituents on the pendent phenyl ring, is explicitly designed to promote colorlessness in thin polyimide films [3]. Post-AO-exposure films retained 81% transmittance at 500 nm with only 1.74% mass loss in ground-based LEO simulation [1], confirming that optical clarity is maintained under service conditions.

Optical Transparency Colorless Polyimide UV-Visible Spectroscopy

Organosolubility Advantage: TFMDA-Containing Polyimides vs. Conventional Insoluble Aromatic Polyimides

TFMDA-derived polyimides are soluble in polar aprotic solvents (e.g., NMP, DMAc) in their fully imidized form—a critical processing advantage over traditional aromatic polyimides that are only processable as poly(amic acid) precursors [1]. The introduction of –CF3 groups has been quantitatively correlated with enhanced solubility: polyimides PI-IIa–d bearing –CF3 exhibited markedly higher solubility in NMP compared with their non-fluorinated PI-Ia–d analogues [2]. The TFMDA monomer itself is designed with meta-substituted aminophenyl linkages and bulky trifluoromethyl groups that disrupt chain packing, promoting solvent penetration. Typical BPODA/TFMDA poly(amic acid) exhibits an inherent viscosity of 0.57 dL/g, confirming sufficient molecular weight for film formation while retaining solution processability [3].

Polyimide Solubility Solution Processability Imide-Form Solubility

Mechanical Integrity: TFMDA Polyimide Tensile Properties vs. Commercial Space-Grade Films

The BDAF/TFMDA polyimide film exhibits a tensile strength of 1.94 × 10⁶ psf (~93 MPa) [1]. For a closely related phosphine oxide diamine-based polyimide, a 0.04-mm-thick film demonstrated tensile strength of 14.7 kpsi (~101 MPa), tensile modulus of 410 kpsi (~2.8 GPa), and elongation of 4.7% at 23 °C [2]. These mechanical properties are comparable to commercial aromatic polyimide films while uniquely maintaining the combination of low color and AO resistance. After simulated LEO AO exposure, the film retained excellent mechanical properties with only 1.74% mass loss, in contrast to the severe embrittlement and mass loss observed in Kapton under identical conditions [2][3].

Tensile Strength Mechanical Properties Polyimide Film

High-Value Application Scenarios for Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide (TFMDA)


Spacecraft Multilayer Insulation (MLI) Blankets and Thermal/Optical Coatings

TFMDA-based polyimides uniquely satisfy the simultaneous demands of MLI blanket materials: resistance to atomic oxygen erosion in Low Earth Orbit, high optical transparency for thermal control, and retention of mechanical integrity over mission lifetimes. Ground-based AO simulation demonstrated only 1.74% mass loss with 81% post-exposure transmittance at 500 nm for a related phosphine oxide diamine film, compared with 35–82% mass loss for Kapton® under identical conditions [1][2]. Suppliers and procurement teams should prioritize TFMDA as the monomer source when formulating polyimides for long-duration LEO spacecraft where AO-induced degradation of conventional films is the primary failure mode.

Colorless, Organo-Soluble Polyimide Films for Flexible Optoelectronics

The imide-form solubility of TFMDA-derived polyimides in polar aprotic solvents such as NMP and DMAc enables direct solution casting of fully imidized films without high-temperature curing [1]. Combined with optical transparency exceeding 80% in the visible region—enhanced by the –CF3 substituents relative to non-fluorinated analogues [2]—this makes TFMDA the preferred diamine for fabricating colorless polyimide substrates on thermally sensitive optoelectronic components, including flexible displays, photodetectors, and transparent electrode supports. The BPODA/TFMDA system achieves a Td5% of 503 °C in air, ensuring thermal resilience during device operation [3].

Atomic Oxygen-Resistant Polyimide Fibers and Composite Matrix Resins

For fiber-reinforced composites and high-strength fibers destined for LEO applications, TFMDA can be incorporated as the phosphorus-containing diamine component to impart intrinsic AO resistance without requiring secondary protective coatings—which are prone to cracking from thermal expansion mismatch [1]. The inherent viscosity of TFMDA-based poly(amic acid) (0.23–0.57 dL/g range, dependent on dianhydride) confirms sufficient molecular weight for fiber spinning or composite impregnation [2][3]. This addresses a critical procurement specification for composite manufacturers seeking to eliminate coating-related failure modes in deployable space structures.

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